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Compound of Interest

Compound Name: 2-Bromo-3-nitrotoluene

Cat. No.: B170676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key aromatic compound 2-
Bromo-3-nitrotoluene with its common precursors, o-toluidine and 3-nitrotoluene. The

information presented herein is intended to assist researchers in identifying these compounds,

understanding their structural features through spectroscopic data, and providing context for

their synthesis and analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Bromo-3-nitrotoluene and its

precursors. This data is essential for the identification and characterization of these compounds

during synthesis and analysis.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) in ppm

2-Bromo-3-nitrotoluene CDCl₃
7.65 (d, 1H), 7.35 (t, 1H), 7.20

(d, 1H), 2.50 (s, 3H)

o-Toluidine CDCl₃

7.0-7.2 (m, 2H), 6.7-6.8 (m,

2H), 3.6 (br s, 2H), 2.2 (s, 3H)

[1]

3-Nitrotoluene CDCl₃
8.09-7.92 (m, 2H), 7.51 (t, 1H),

7.39 (d, 1H), 2.46 (s, 3H)[2]

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm

2-Bromo-3-nitrotoluene CDCl₃
151.0, 138.5, 133.0, 128.5,

125.0, 120.0, 20.5

o-Toluidine CDCl₃
144.8, 130.4, 126.9, 122.2,

118.6, 114.9, 17.4

3-Nitrotoluene CDCl₃
148.4, 135.2, 129.2, 122.8,

120.9, 13.9, 21.4[3]

Table 3: IR Spectroscopic Data (Key Peaks)
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Compound State
Wavenumber
(cm⁻¹)

Assignment

2-Bromo-3-

nitrotoluene
Solid 1530, 1350 N-O stretch (NO₂)

3080 C-H stretch (aromatic)

2920 C-H stretch (methyl)

750 C-Br stretch

o-Toluidine Liquid 3440, 3360 N-H stretch (NH₂)

3050 C-H stretch (aromatic)

2920 C-H stretch (methyl)

1620 N-H bend

3-Nitrotoluene Liquid 1525, 1345 N-O stretch (NO₂)

3080 C-H stretch (aromatic)

2925 C-H stretch (methyl)

Table 4: Mass Spectrometry Data

Compound Ionization Mode Molecular Ion (m/z)
Key Fragments
(m/z)

2-Bromo-3-

nitrotoluene
EI 215/217 (M⁺) 199/201, 170, 119, 91

o-Toluidine EI 107 (M⁺) 106, 77, 51

3-Nitrotoluene EI 137 (M⁺) 121, 91, 65

Experimental Protocols
Detailed methodologies for the synthesis of 2-Bromo-3-nitrotoluene and the acquisition of the

supporting spectroscopic data are provided below.
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Synthesis of 2-Bromo-3-nitrotoluene
Two common synthetic routes to 2-Bromo-3-nitrotoluene are outlined here, starting from

either o-toluidine or 3-nitrotoluene.

Route 1: From o-Toluidine

This synthesis involves a two-step process: nitration of o-toluidine followed by a Sandmeyer-

type reaction.

Nitration of o-Toluidine to 2-Methyl-6-nitroaniline:

Dissolve o-toluidine in a mixture of acetic anhydride and acetic acid.

Cool the solution in an ice bath.

Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining a low

temperature to control the reaction.

The reaction yields a mixture of isomers, primarily 4-nitro- and 6-nitro-o-toluidine. The

desired 2-methyl-6-nitroaniline can be separated by fractional crystallization or

chromatography.

Diazotization and Bromination of 2-Methyl-6-nitroaniline:

Suspend 2-methyl-6-nitroaniline in an aqueous solution of hydrobromic acid.

Cool the suspension to 0-5 °C in an ice-salt bath.

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

Nitrogen gas will evolve, and the desired 2-Bromo-3-nitrotoluene will precipitate.

The product can be isolated by filtration and purified by recrystallization from a suitable

solvent like ethanol.
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Route 2: Direct Bromination of 3-Nitrotoluene

This method involves the direct electrophilic bromination of 3-nitrotoluene. The directing effects

of the methyl (ortho-, para-directing) and nitro (meta-directing) groups will influence the

regioselectivity of the reaction. While this can lead to a mixture of isomers, conditions can be

optimized to favor the formation of 2-Bromo-3-nitrotoluene.

Bromination Reaction:

Dissolve 3-nitrotoluene in a suitable solvent (e.g., dichloromethane or acetic acid).

Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Slowly add a solution of bromine in the same solvent to the reaction mixture at room

temperature.

Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).

The reaction will likely produce a mixture of isomers, including 2-bromo-, 4-bromo-, and 6-

bromo-3-nitrotoluene.

Work-up and Purification:

Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove

excess bromine.

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt

(e.g., magnesium sulfate).

The isomeric products can be separated by fractional distillation under reduced pressure

or by column chromatography.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid

sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid

sample directly onto the ATR crystal.

Sample Preparation (Liquid): Place a drop of the liquid sample between two salt plates (e.g.,

NaCl or KBr) to create a thin film.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or hexane).

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a

non-polar column like DB-5). Use a temperature program to separate the components of the

mixture.

MS Detection: The separated components are then introduced into the mass spectrometer.

Electron ionization (EI) is typically used.

Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and

fragmentation pattern of each compound.
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Visualized Workflows and Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic pathways

and the general workflow for spectroscopic analysis.
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Caption: Synthetic pathways to 2-Bromo-3-nitrotoluene.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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